molecular formula C19H27ClN2O6 B13774568 5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride CAS No. 75883-47-5

5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride

Cat. No.: B13774568
CAS No.: 75883-47-5
M. Wt: 414.9 g/mol
InChI Key: KLHBKDOGJDTSMZ-UHFFFAOYSA-N
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Description

5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran ring, carbamic acid ester, and piperidinoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are used to introduce the methoxy groups at the 4 and 7 positions of the benzofuran ring.

    Attachment of the Piperidinoethoxy Group: This involves nucleophilic substitution reactions where the piperidine moiety is introduced via an ethoxy linker.

    Esterification: The final step involves the esterification of the carbamic acid with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester and carbamate functionalities, potentially yielding alcohols and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and inflammatory conditions.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidinoethoxy group is believed to play a crucial role in binding to these targets, while the benzofuran ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofurancarbamic acid isopropyl ester
  • Cyclohexyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate

Uniqueness

Compared to similar compounds, 5-Benzofurancarbamic acid, 4,7-dimethoxy-6-(2-piperidinoethoxy)-, methyl ester, hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for certain pharmacological and industrial applications.

Properties

CAS No.

75883-47-5

Molecular Formula

C19H27ClN2O6

Molecular Weight

414.9 g/mol

IUPAC Name

methyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride

InChI

InChI=1S/C19H26N2O6.ClH/c1-23-15-13-7-11-26-16(13)18(24-2)17(14(15)20-19(22)25-3)27-12-10-21-8-5-4-6-9-21;/h7,11H,4-6,8-10,12H2,1-3H3,(H,20,22);1H

InChI Key

KLHBKDOGJDTSMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)OC.[Cl-]

Origin of Product

United States

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